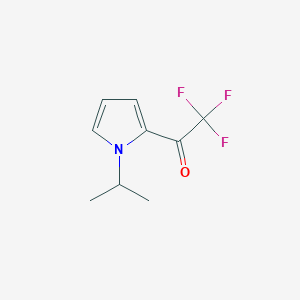
2,2,2-Trifluoro-1-(1-isopropyl-1H-pyrrol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(1-isopropyl-1H-pyrrol-2-yl)ethanone is an organic compound characterized by the presence of trifluoromethyl and pyrrole groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(1-isopropyl-1H-pyrrol-2-yl)ethanone typically involves the reaction of 2,2,2-trifluoroacetophenone with isopropylamine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques such as distillation and crystallization is essential to obtain the compound in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often with halides or other nucleophiles, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.
Substitution: Halides, nucleophiles; often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted trifluoromethyl derivatives.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, 2,2,2-Trifluoro-1-(1-isopropyl-1H-pyrrol-2-yl)ethanone is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.
Biology and Medicine: The compound has potential applications in drug discovery and development. Its derivatives are investigated for their biological activities, including anti-inflammatory, antiviral, and anticancer properties.
Industry: In the agrochemical industry, this compound is explored for its potential use in the development of new pesticides and herbicides. Its stability and reactivity make it a valuable intermediate in the synthesis of active ingredients.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(1-isopropyl-1H-pyrrol-2-yl)ethanone and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, modulating biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
- 2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethanone
- 2,2,2-Trifluoro-1-phenylethanone
- 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone
Comparison: Compared to its analogs, 2,2,2-Trifluoro-1-(1-isopropyl-1H-pyrrol-2-yl)ethanone is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in pharmacokinetics, potency, and selectivity, making it a distinct and valuable compound for various applications.
Properties
CAS No. |
74889-33-1 |
|---|---|
Molecular Formula |
C9H10F3NO |
Molecular Weight |
205.18 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(1-propan-2-ylpyrrol-2-yl)ethanone |
InChI |
InChI=1S/C9H10F3NO/c1-6(2)13-5-3-4-7(13)8(14)9(10,11)12/h3-6H,1-2H3 |
InChI Key |
KBVYSBJENVPFSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC=C1C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















